2-phenyl-2H-indazole-7-carboxamide
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Overview
Description
2-phenyl-2H-indazole-7-carboxamide is a heterocyclic compound that belongs to the indazole family. Indazoles are known for their diverse biological activities, including anti-inflammatory, antimicrobial, anticancer, and antiviral properties . The structure of this compound consists of a phenyl group attached to the 2-position of the indazole ring and a carboxamide group at the 7-position.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-phenyl-2H-indazole-7-carboxamide can be achieved through various methods. Another method includes the use of transition metal-catalyzed reactions, such as Cu(OAc)2-catalyzed N–N bond formation . Additionally, metal-free reactions, such as the condensation of o-fluorobenzaldehydes with hydrazine, have been reported .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yields and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
2-phenyl-2H-indazole-7-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: Substitution reactions can introduce different functional groups at specific positions on the indazole ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various electrophiles and nucleophiles for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce derivatives with different functional groups.
Scientific Research Applications
2-phenyl-2H-indazole-7-carboxamide has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of 2-phenyl-2H-indazole-7-carboxamide involves its interaction with specific molecular targets and pathways. For example, it acts as an inhibitor of poly(ADP-ribose) polymerase (PARP) 1 and 2, enzymes involved in DNA repair . By inhibiting these enzymes, the compound can induce cell death in cancer cells with defective DNA repair mechanisms, such as those with BRCA-1 and BRCA-2 mutations .
Comparison with Similar Compounds
Similar Compounds
2-phenyl-2H-indazole: Lacks the carboxamide group at the 7-position.
2-phenyl-1H-indazole: Differs in the position of the nitrogen atom in the indazole ring.
2-phenyl-2H-indazole-3-carboxamide: Has the carboxamide group at the 3-position instead of the 7-position.
Uniqueness
2-phenyl-2H-indazole-7-carboxamide is unique due to its specific substitution pattern, which imparts distinct biological activities and chemical reactivity. Its ability to inhibit PARP enzymes makes it a valuable compound in cancer research and therapy .
Properties
Molecular Formula |
C14H11N3O |
---|---|
Molecular Weight |
237.26 g/mol |
IUPAC Name |
2-phenylindazole-7-carboxamide |
InChI |
InChI=1S/C14H11N3O/c15-14(18)12-8-4-5-10-9-17(16-13(10)12)11-6-2-1-3-7-11/h1-9H,(H2,15,18) |
InChI Key |
MWXFYWRQDSMARJ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)N2C=C3C=CC=C(C3=N2)C(=O)N |
Origin of Product |
United States |
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